molecular formula C11H9N3O B13724144 2-(Aminomethyl)oxazolo[4,5-c]quinoline

2-(Aminomethyl)oxazolo[4,5-c]quinoline

Katalognummer: B13724144
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: HVWPXGBGWAHIPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)oxazolo[4,5-c]quinoline is a heterocyclic compound with the molecular formula C11H9N3O. It features an oxazole ring fused to a quinoline structure, with an aminomethyl group attached to the oxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)oxazolo[4,5-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminomethylquinoline with glyoxal in the presence of a base, leading to the formation of the oxazole ring . The reaction conditions often include heating the mixture to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)oxazolo[4,5-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)oxazolo[4,5-c]quinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)oxazolo[4,5-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to DNA, affecting cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Aminomethyl)oxazolo[4,5-c]quinoline is unique due to its specific arrangement of the oxazole and quinoline rings, which imparts distinct chemical and biological properties. Its aminomethyl group also provides a site for further functionalization, enhancing its versatility in various applications .

Eigenschaften

Molekularformel

C11H9N3O

Molekulargewicht

199.21 g/mol

IUPAC-Name

[1,3]oxazolo[4,5-c]quinolin-2-ylmethanamine

InChI

InChI=1S/C11H9N3O/c12-5-10-14-9-6-13-8-4-2-1-3-7(8)11(9)15-10/h1-4,6H,5,12H2

InChI-Schlüssel

HVWPXGBGWAHIPE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=C(O3)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.